molecular formula C15H21F3N4O2 B7020622 N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B7020622
M. Wt: 346.35 g/mol
InChI Key: DZBRVDAXJRKZLU-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique structural features and reactivity.

Properties

IUPAC Name

N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-3-21(10-15(16,17)18)13(23)11-5-4-8-22(9-11)14(24)12-6-7-19-20(12)2/h6-7,11H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBRVDAXJRKZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)(F)F)C(=O)C1CCCN(C1)C(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-methylpyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the carbonyl group: This can be achieved via acylation reactions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization of appropriate precursors.

    Final coupling: The final step involves coupling the pyrazole and piperidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Various substitution reactions can occur, especially on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions and conditions but might include oxidized or reduced derivatives, or substituted pyrazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(2-methylpyrazole-3-carbonyl)piperidine-3-carboxamide
  • N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Uniqueness

The presence of both the pyrazole and piperidine rings, along with the trifluoroethyl group, might confer unique properties such as enhanced stability, specific reactivity, or particular biological activity compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases would be essential.

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